molecular formula C23H18O4 B2626935 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate CAS No. 1426927-68-5

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate

Cat. No.: B2626935
CAS No.: 1426927-68-5
M. Wt: 358.393
InChI Key: JUJXHFOWGIBQHG-CXUHLZMHSA-N
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Description

4-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate is a synthetic organic compound featuring a conjugated enone system (α,β-unsaturated ketone) and an ester functional group. The molecule consists of two aromatic rings: one substituted with a 4-methoxybenzoate ester and the other linked via a propenyl chain with a ketone moiety at the β-position. The (1E)-stereochemistry of the propenyl group is critical for maintaining planarity and conjugation, influencing both photophysical properties and chemical stability.

Properties

IUPAC Name

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-26-20-14-10-19(11-15-20)23(25)27-21-12-7-17(8-13-21)9-16-22(24)18-5-3-2-4-6-18/h2-16H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJXHFOWGIBQHG-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound is characterized by its structure, which includes a phenyl group and a methoxybenzoate moiety. The molecular formula is C20H20O3C_{20}H_{20}O_3, and it features a conjugated system that may contribute to its biological properties.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound, including:

  • Antimicrobial Activity : Studies have shown that derivatives of similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds ranged from 100 to 400 µg/mL, indicating moderate to good activity against selected pathogens .
  • Antioxidant Activity : The compound may possess antioxidant properties, which are critical for protecting cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurodegenerative diseases like Alzheimer's. For instance, certain derivatives demonstrated IC50 values of 19.2 µM for AChE and 13.2 µM for BChE .
  • Molecular Interactions : Molecular docking studies indicate that the compound may interact with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its biological activity .

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

  • In one study, a series of furochromone derivatives were evaluated for their ability to inhibit cholinesterases and showed promising results with dual inhibitory effects against both AChE and BChE .
  • Another research project focused on the synthesis of thiazolidinone derivatives, which demonstrated significant antimicrobial activity against various bacterial strains .

Data Table: Biological Activities

Activity TypeCompound DerivativeIC50 / MIC (µg/mL)Reference
AntimicrobialThiazolidinone Derivative100 - 400
AChE InhibitionFurochromone Derivative19.2
BChE InhibitionFurochromone Derivative13.2

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of α,β-unsaturated ketone esters with varying substituents on the aromatic rings and ester groups. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Notable Features Reference
4-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate C23H18O4 - 4-Methoxybenzoate ester
- Phenyl group at ketone position
Enhanced electron-donating methoxy group; potential UV/Vis absorption
2-Methoxy-4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate C24H19ClO4 - 4-Chlorobenzoate ester
- 4-Methylphenyl at ketone position
Electron-withdrawing Cl substituent; increased electrophilicity of ester
Methyl 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]benzoate C17H14O3 - Methyl benzoate ester Smaller ester group; reduced steric hindrance
4-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate C20H20O3 - 2,2-Dimethylpropanoate ester Bulky ester group; potential steric effects on reactivity
Ethyl 4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate C19H19NO4 - Ethyl benzoate ester
- Amino linker at propenyl chain
Introduction of amino group; possible hydrogen-bonding interactions

Key Observations :

The methyl benzoate derivative () lacks substituents on the aromatic ring, resulting in simpler electronic properties and lower molecular weight.

Steric Considerations: Bulky ester groups, such as 2,2-dimethylpropanoate (), introduce steric hindrance, which may impede rotational freedom or reduce accessibility to reactive sites. This contrasts with the less hindered 4-methoxybenzoate in the target compound.

Functional Group Modifications: The amino-linked ethyl benzoate () introduces a secondary amine, enabling hydrogen bonding or coordination chemistry, which is absent in the parent compound. Such modifications are often leveraged in drug design or catalysis.

Photophysical Implications: The conjugated enone system in all analogs enables strong UV absorption. Substituents like methoxy or chloro groups can shift absorption maxima; for example, electron-donating groups (e.g., -OCH₃) typically redshift absorption bands compared to electron-withdrawing groups (e.g., -Cl) .

Computational Insights

Software suites like SHELX () and WinGX () are critical for crystallographic analysis of such compounds.

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